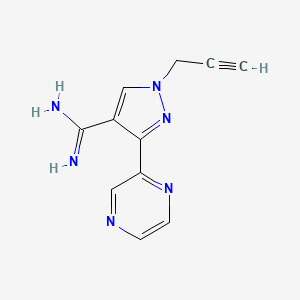
4-(1,1-Difluoroethyl)piperidine-1-carboximidamide
説明
4-(1,1-Difluoroethyl)piperidine-1-carboximidamide is a useful research compound. Its molecular formula is C8H15F2N3 and its molecular weight is 191.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Piperidine Derivatives in Drug Design and Therapeutic Applications
Piperidine derivatives, including 4-spiropiperidines and other related structures, are extensively explored for their drug discovery potential, offering innovative solutions for creating new therapeutic agents. These compounds are integral to designing drugs with varied medicinal properties, reflecting the versatility of piperidine as a core structure in pharmaceutical research. The exploration of spiropiperidines, for instance, showcases the methodology employed in synthesizing structurally diverse piperidine rings, underscoring their importance in drug development projects aimed at discovering novel therapeutic agents (Griggs, Tape, & Clarke, 2018).
Piperazine, a closely related structure, also plays a pivotal role in the design of drugs across various therapeutic categories, such as antipsychotic, antihistamine, and antidepressant medications, among others. The modification of the piperazine nucleus significantly impacts the medicinal potential of resultant molecules, providing a rich avenue for the development of new drugs with optimized pharmacokinetic and pharmacodynamic properties (Rathi, Syed, Shin, & Patel, 2016).
Piperidine Alkaloids: Natural Sources and Clinical Applications
Piperidine alkaloids, derived from natural sources such as the Pinus genus, hold considerable medicinal importance. These alkaloids have been identified as key components in a variety of clinical applications, ranging from traditional medicine to modern pharmacological interventions. The heterocyclic piperidine nucleus facilitates the addition of various functional groups, leading to a broad spectrum of therapeutic applications. This highlights the ongoing interest in piperidine metabolites and their potential in drug research, urging further exploration and utilization in designing new therapeutic agents (Singh et al., 2021).
作用機序
Target of Action
The primary targets of 4-(1,1-Difluoroethyl)piperidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell proliferation and survival, making them important targets for anticancer therapies .
Mode of Action
This compound interacts with its targets EGFR, BRAF, and CDK2, leading to inhibition of these proteins . This inhibition disrupts the normal function of these proteins, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of EGFR, BRAF, and CDK2 by this compound affects multiple biochemical pathways. These include pathways involved in cell proliferation and survival . The downstream effects of this disruption can lead to decreased cancer cell proliferation .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability . The impact of these properties on the bioavailability of this compound is currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EGFR, BRAF, and CDK2, leading to decreased cancer cell proliferation . This can result in the reduction of tumor growth .
生化学分析
Biochemical Properties
4-(1,1-Difluoroethyl)piperidine-1-carboximidamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as EGFR, BRAF, and CDK2, inhibiting their activity and thereby affecting various cellular processes . The nature of these interactions involves binding to the active sites of these enzymes, leading to inhibition of their catalytic functions. This inhibition can result in the modulation of signaling pathways and cellular responses.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the proliferation of cancer cells by targeting key signaling pathways such as the EGFR and BRAF pathways. Additionally, this compound can alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the active sites of enzymes such as EGFR, BRAF, and CDK2, inhibiting their activity and disrupting their normal functions. This inhibition leads to the downregulation of signaling pathways that promote cell proliferation and survival. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can result in sustained inhibition of cellular processes, leading to changes in cell behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including damage to tissues and organs. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can affect metabolic flux and alter metabolite levels, influencing cellular energy production and biosynthetic processes. The metabolic pathways of this compound are complex and involve multiple enzymatic reactions that determine its bioavailability and activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound can influence its activity and function, affecting its overall efficacy in biochemical processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its ability to modulate cellular processes.
特性
IUPAC Name |
4-(1,1-difluoroethyl)piperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N3/c1-8(9,10)6-2-4-13(5-3-6)7(11)12/h6H,2-5H2,1H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQVIAMWWABRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=N)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


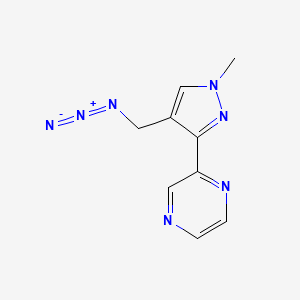

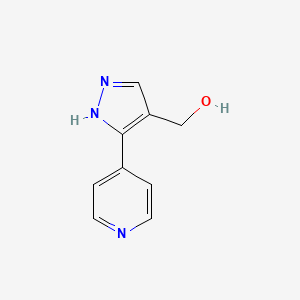

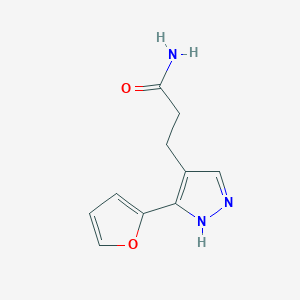
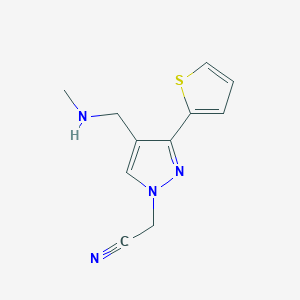



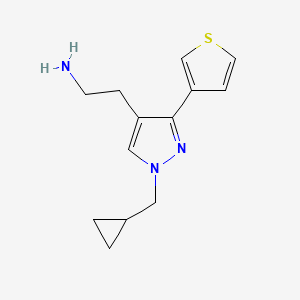
![1-Ethyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1490987.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1490988.png)
![6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490989.png)
